An In-depth Technical Guide to Boc-Pen(Trt)-OH for Peptide Synthesis and Drug Discovery
An In-depth Technical Guide to Boc-Pen(Trt)-OH for Peptide Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-α-(tert-Butoxycarbonyl)-S-trityl-L-penicillamine, commonly referred to as Boc-Pen(Trt)-OH, is a pivotal amino acid derivative employed in synthetic peptide chemistry. As a protected form of penicillamine, a dimethylated analog of cysteine, it serves as a crucial building block for the introduction of conformational constraints and metabolic stability in synthetic peptides. The strategic use of the acid-labile tert-butoxycarbonyl (Boc) group for N-terminal protection and the bulky, acid-labile trityl (Trt) group for the thiol side-chain makes it highly compatible with Boc-based solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive overview of the physicochemical properties, synthesis protocols, and applications of Boc-Pen(Trt)-OH, with a particular focus on its role in the synthesis of conotoxins, a class of neurotoxic peptides with significant therapeutic potential.
Physicochemical Properties of Boc-Pen(Trt)-OH
Boc-Pen(Trt)-OH is a white to off-white solid that is soluble in a range of organic solvents commonly used in peptide synthesis. The dual protection strategy imparts specific characteristics crucial for its application in multi-step synthetic procedures.
Table 1: General and Physicochemical Properties of Boc-Pen(Trt)-OH
| Property | Value | Reference(s) |
| CAS Number | 135592-13-1 | [1][2][3][4][5] |
| Molecular Formula | C₂₉H₃₃NO₄S | [1][3][4][5] |
| Molecular Weight | 491.64 g/mol | [1][3][5] |
| Appearance | White to off-white solid | [6] |
| Purity | ≥95% | [1][3] |
| Storage Conditions | 2-8°C, Sealed in dry conditions |
Table 2: Predicted Physicochemical Data for Boc-Pen(Trt)-OH
| Property | Predicted Value |
| Boiling Point | 621.0 ± 55.0 °C |
| Density | 1.172 ± 0.06 g/cm³ |
| pKa | 3.81 ± 0.10 |
Experimental Protocols
The primary application of Boc-Pen(Trt)-OH is in Boc-strategy solid-phase peptide synthesis (SPPS). The following protocols provide a detailed methodology for the incorporation of Boc-Pen(Trt)-OH into a peptide chain, with a focus on the synthesis of a conotoxin peptide.
Boc-SPPS Protocol for a Generic Peptide Containing Penicillamine
This protocol outlines the manual synthesis of a peptide on a solid support using Boc-protected amino acids.
Materials:
-
Merrifield resin or other suitable resin for Boc chemistry
-
Boc-protected amino acids (including Boc-Pen(Trt)-OH)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU)
-
Scavengers (e.g., anisole, thioanisole)
-
Cleavage cocktail (e.g., HF or a low/high TFA cocktail)
-
Diethyl ether, cold
Procedure:
-
Resin Swelling: Swell the resin in DCM in a reaction vessel for at least 30 minutes.
-
First Amino Acid Coupling:
-
If starting a new synthesis, couple the first Boc-protected amino acid to the resin using an appropriate method (e.g., cesium salt method for Merrifield resin).
-
-
Deprotection:
-
Wash the resin with DCM.
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.[7]
-
Wash the resin with DCM, followed by isopropanol, and then DCM again.
-
-
Neutralization:
-
Neutralize the resulting TFA salt by washing the resin with a 5-10% solution of DIEA in DCM until a neutral pH is achieved (tested with bromophenol blue).
-
Wash the resin thoroughly with DCM.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Boc-protected amino acid (e.g., Boc-Pen(Trt)-OH, 3 equivalents) with a coupling reagent (e.g., HBTU, 3 equivalents) and DIEA (6 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction completion using a Kaiser test.
-
-
Washing: After a successful coupling, wash the resin thoroughly with DMF and then DCM.
-
Repeat Synthesis Cycle: Repeat steps 3-6 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
Once the peptide chain is fully assembled, wash the resin with DCM and dry it under vacuum.
-
Treat the peptide-resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups (including the Trt group from Penicillamine). A common cocktail is 90% TFA, 5% water, and 5% thioanisole. For peptides containing sensitive residues, a low-high HF procedure may be necessary.
-
The cleavage reaction is typically carried out for 2-4 hours at room temperature.
-
-
Peptide Precipitation and Purification:
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Collect the precipitate by centrifugation and wash it with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Synthesis of α-Conotoxin ImI (On-Resin Disulfide Bond Formation)
This protocol is an example of a more advanced synthesis involving on-resin cyclization to form disulfide bonds, a common feature of conotoxins.
Materials:
-
Rink amide resin
-
Fmoc-protected amino acids (for Fmoc-SPPS)
-
Boc-Pen(Trt)-OH (if using a mixed Boc/Fmoc strategy)
-
Iodine (I₂)
-
N-methylmorpholine (NMM)
-
2-Mercaptoethanol (2-ME)
-
TFA cleavage cocktail (e.g., TFA:m-cresol:anisole 90:5:5)
Procedure:
-
Peptide Assembly: Synthesize the linear peptide on Rink amide resin using standard Fmoc-SPPS.
-
Selective Deprotection: Selectively deprotect the cysteine or penicillamine residues that will form the first disulfide bond. For example, if using Acm protecting groups, they can be removed with a specific reagent.
-
First Disulfide Bond Formation (On-Resin):
-
Treat the resin with a solution of 0.1 M NMM in 20% 2-ME/DMF for 8 hours.[8]
-
Wash the resin thoroughly.
-
-
Second Disulfide Bond Formation (On-Resin):
-
Treat the resin with a solution of 50 mM I₂ in DMF for 4 hours to form the second disulfide bond.[8]
-
Wash the resin to remove excess iodine.
-
-
Final Cleavage: Cleave the cyclized peptide from the resin using a TFA-based cleavage cocktail.[8]
-
Purification: Purify the final conotoxin by RP-HPLC.
Applications in Drug Discovery: Synthesis of Conotoxins
Boc-Pen(Trt)-OH is instrumental in the synthesis of conotoxins, a diverse class of peptides found in the venom of marine cone snails.[9] These peptides are potent and selective modulators of various ion channels and receptors, making them valuable leads for drug development, particularly in the area of pain management.[10][11] The incorporation of penicillamine can enhance the stability and fine-tune the biological activity of these peptides.
Signaling Pathway of α-Conotoxins
α-Conotoxins are competitive antagonists of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels.[10][11][12] By blocking the binding of the endogenous ligand acetylcholine, α-conotoxins prevent ion channel opening and subsequent cellular responses.
Caption: α-Conotoxin competitively antagonizes the nicotinic acetylcholine receptor.
Experimental Workflow for Conotoxin Synthesis and Characterization
The development of a novel conotoxin-based therapeutic involves a multi-step process from initial discovery to biological evaluation.
Caption: Workflow from conotoxin discovery to lead optimization.
Conclusion
Boc-Pen(Trt)-OH is a highly valuable and versatile building block for peptide chemists and drug discovery scientists. Its unique structural features allow for the synthesis of complex peptides with enhanced stability and tailored biological activities. The protocols and applications outlined in this guide, particularly in the context of conotoxin synthesis, highlight the critical role of Boc-Pen(Trt)-OH in advancing the development of novel peptide-based therapeutics. A thorough understanding of its properties and synthetic methodologies is essential for its effective utilization in the laboratory.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 135592-13-1 Boc-Pen(Trt)-OH | WATANABE CHEMICAL INDUSTRIES,LTD. [watanabechem.co.jp]
- 3. Boc-Pen(Trt)-OH , 95+% , 135592-13-1 - CookeChem [cookechem.com]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. BOC-PEN(TRT)-OH | 135592-13-1 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery, synthesis and development of structure-activity relationships of Conotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic α-Conotoxin Mutants as Probes for Studying Nicotinic Acetylcholine Receptors and in the Development of Novel Drug Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conotoxins Targeting Nicotinic Acetylcholine Receptors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Unique Pharmacological Properties of α-Conotoxin OmIA at α7 nAChRs [frontiersin.org]
